Home > Products > Building Blocks P665 > (S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine
(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine - 294196-07-9

(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

Catalog Number: EVT-1715322
CAS Number: 294196-07-9
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-[1-(toluene-4-sulfonyl)-2,3,4, 5-tetrahydro-1H-benzo[b]azepin-5-yl]acetic acid

Compound Description: This compound serves as a key intermediate in the synthesis of non-peptide arginine vasopressin V2 receptor agonists []. It is synthesized through a highly enantioselective asymmetric hydrogenation of specific olefins using a ruthenium catalyst.

5-Amino-1-tert-butoxycarbonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine and 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Compound Description: These compounds represent G-protein coupled receptor (GPCR)-targeted scaffolds []. They serve as versatile building blocks for synthesizing diversely substituted benzazepine derivatives.

6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (2a) and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol (2b)

Compound Description: These compounds were synthesized via reductive cleavage of the bridged N-O bond in their corresponding 1,4-epoxytetrahydro-1-benzazepines. Their structures have been confirmed using X-ray powder diffraction [].

(S)-3-(3-{1-[(isopropylphenylcarbamoyl)methyl]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl}ureido)benzoic acid (GI181771)

Compound Description: This compound, GI181771, is a novel and selective cholecystokinin A receptor (CCK-A) agonist []. It has been radiolabeled with carbon-11 at its urea site for potential use in positron emission tomography (PET) studies.

7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

Compound Description: This compound represents an intermediate in the synthesis of an active pharmaceutical ingredient (API) []. Its production was successfully scaled up to a manufacturing scale using a continuous flow process.

2-Oxo-7-sulfonyl-2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives

Compound Description: This group of compounds represents a class of novel amide derivatives []. They were synthesized from 2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine.

Overview

(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine is a chemical compound characterized by its unique bicyclic structure, which includes a nitrogen atom within a seven-membered ring. This compound belongs to the class of azepines, which are cyclic amines containing a nitrogen atom in a six-membered ring fused to an aromatic system. The compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis.

Source and Classification

The compound can be identified by its IUPAC name, which is (5S)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine. Its CAS number is 294196-07-9, and it is cataloged in various chemical databases such as PubChem and the EPA DSSTox database. The molecular formula of (S)-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine is C10H14N2, with a molecular weight of 162.23 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine can be achieved through several methodologies:

  1. Recyclization of Cyclanes: One prominent method involves the recyclization of small and medium carbo-, oxa-, or azacyclanes. This approach utilizes multicomponent heterocyclization reactions to form the azepine structure.
  2. Reduction of Nitriles and Amides: Another effective synthesis route includes the reduction of nitriles and amides using lithium aluminum hydride (LiAlH4), which facilitates the formation of the amine group from the corresponding nitrile or amide precursor.
  3. Solid-phase Synthesis: A solid-phase strategy has also been developed for synthesizing di- and trisubstituted benzazepine derivatives. This method immobilizes intermediates on acid-labile resins followed by functionalization through various chemical reactions such as acylation and cross-coupling .

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can lead to diverse derivatives with potential biological activities.

Molecular Structure Analysis

Structure and Data

The molecular structure of (S)-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine features a bicyclic framework where the nitrogen atom is sp3^3-hybridized. The three substituents on the nitrogen occupy three corners of a tetrahedron with the lone pair occupying the fourth corner. The structural formula can be represented as follows:

C10H14N2\text{C}_{10}\text{H}_{14}\text{N}_{2}

The InChI key for this compound is HWCKTLUUWDOMTP-VIFPVBQESA-N. The compound exhibits chirality due to the presence of a stereogenic center at the nitrogen atom.

Chemical Reactions Analysis

Reactions and Technical Details

(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine acts as a weak organic base due to its amine group. It can accept protons from water to form substituted ammonium ions and hydroxide ions. Additionally, it readily reacts with acids to form soluble salts .

Notably, this compound can participate in various chemical transformations including:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Reaction with alkyl halides leading to N-alkyl derivatives.
  • Cross-coupling Reactions: Utilizing palladium or nickel catalysts for forming carbon-carbon bonds.

These reactions are pivotal for creating more complex molecules that may have enhanced biological properties.

Mechanism of Action

Process and Data

The mechanism of action for (S)-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine primarily revolves around its interaction with biological targets such as receptors or enzymes. While specific mechanisms may vary depending on the derivative synthesized or the target engaged, general interactions include:

  1. Binding Affinity: The compound may exhibit binding to G-protein coupled receptors (GPCRs), influencing signaling pathways critical in various physiological processes .
  2. Modulation of Neurotransmission: Given its structural similarity to other psychoactive compounds, it could potentially modulate neurotransmitter systems such as serotonin or dopamine pathways.

Research continues to explore these interactions to elucidate specific mechanisms related to therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine possesses several notable physical and chemical properties:

  • Molecular Weight: 162.23 g/mol
  • Melting Point: Specific melting points may vary based on purity but typically fall within ranges observed for similar compounds.

Chemical properties include:

  • Solubility: Generally soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

These properties are essential for determining appropriate conditions for synthesis and potential applications in drug formulation.

Applications

Scientific Uses

(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine has significant applications in scientific research:

  1. Medicinal Chemistry: It serves as a scaffold for developing new pharmacologically active compounds due to its structural features that allow for various substitutions.
  2. Synthetic Methodologies: Its derivatives are utilized in synthesizing complex molecules such as benzimidazoles and quinoxalines that have potential therapeutic applications .
  3. Biological Studies: Research into its interactions with biological targets aids in understanding mechanisms underlying various diseases and developing novel treatments.
Introduction to (S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

Structural and Stereochemical Significance in Heterocyclic Chemistry

(S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine represents a structurally distinct seven-membered nitrogen heterocycle fused to a benzene ring. Its core scaffold, classified as a 2,3,4,5-tetrahydro-1H-benzo[b]azepine, features a saturated azepine ring constrained in a semi-rigid conformation that influences its molecular recognition properties. The chiral center at the 5-position, bearing the amine functionality (-NH₂), confers critical three-dimensional asymmetry to this molecule. This stereogenic center exists in specific enantiomeric forms, with the (S)-configuration being biologically significant due to its potential for selective interactions with enzyme binding pockets . The molecular formula (C₁₀H₁₄N₂) and weight (162.23 g/mol) reflect its drug-like properties, aligning with Lipinski's rule parameters for oral bioavailability . The presence of the primary amine at the chiral 5-position provides a versatile handle for chemical derivatization, enabling the development of structure-activity relationships (SAR) in medicinal chemistry programs. This structural motif differentiates it from related benzodiazepines (e.g., 1,4-benzodiazepin-2-ones [2]) and oxepins (e.g., 2,3,4,5-tetrahydro-1-benzoxepin-5-amine [4]), which exhibit distinct conformational flexibility and electronic properties. The benzo-fused azepine core contributes to π-π stacking interactions in biological targets, while the basic amine facilitates salt formation and water solubility enhancement for pharmaceutical development [3] .

Table 1: Structural Comparison of Related Bioactive Heterocycles | Compound Name | Core Structure | Key Functional Groups | Chiral Centers | Biological Relevance | |-------------------|-------------------|---------------------------|--------------------|--------------------------| | (S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine | Benzo-azepine | 5-amine | C5 (S-configuration) | Chiral scaffold for selective inhibitors | | 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine | Benzo-oxepine | 5-amine | C5 | Oxygen bioisostere [4] | | Tetrahydro-1,4-benzodiazepin-2-one | Benzo-diazepine | 2-keto | None | Anxiolytic scaffold [2] | | 1,7-Disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine | Benzo-azepine | 1,7-disubstitution | None | nNOS inhibitors [1] |

Historical Context of Benzazepine Derivatives in Medicinal Chemistry

Benzazepine scaffolds have evolved as privileged structures in central nervous system (CNS) drug discovery due to their favorable penetration of the blood-brain barrier and versatile pharmacophore compatibility. Early benzazepine derivatives explored as dopamine receptor ligands established the framework's significance in neuropharmacology. The strategic shift toward 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepines marked a watershed in nitric oxide synthase (NOS) inhibition research. As evidenced by Silverman's landmark study, these derivatives demonstrated unprecedented selectivity for neuronal NOS (nNOS) over endothelial NOS (eNOS) isoforms—a critical pharmacological challenge in neuropathic pain drug development [1]. The incorporation of basic amine side chains at the 1-position of the azepine ring proved instrumental in achieving isoform selectivity, with compounds 17, 18, 25, (±)-39, and (±)-40 emerging as potent, selective human nNOS inhibitors [1]. This historical progression highlights the scaffold's adaptability: the 1-position accommodates diverse pharmacophores while the benzo-fused core maintains optimal orientation for target engagement. The emergence of chirality-focused designs represents a natural evolution from these racemic mixtures, with the (S)-enantiomer at position 5 offering new dimensions for stereoselective interactions unavailable to earlier achiral analogs. This historical trajectory underscores the scaffold's transition from a structural curiosity to a targeted therapeutic platform.

Therapeutic Potential and Rationale for Enantiomeric Focus

The (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold harbors significant therapeutic potential, primarily as a precursor to stereoselective neuronal nitric oxide synthase (nNOS) inhibitors. Nitric oxide (NO) overproduction by nNOS contributes to neuropathic pain pathways, making selective inhibition a promising therapeutic strategy. Precedent exists with racemic benzo[b]azepine derivatives demonstrating in vivo efficacy in spinal nerve ligation models of neuropathic pain, notably compound 17 which showed robust activity without significant hERG K⁺ channel inhibition or off-target activity across 79 receptors/transporters/ion channels [1]. The enantiomeric focus on the (S)-configuration stems from fundamental principles of chiral pharmacology: mammalian enzyme systems exhibit distinct stereochemical preferences in ligand binding. The (S)-amine configuration may optimize hydrogen bonding networks within the asymmetric nNOS active site more effectively than its (R)-counterpart or racemic mixtures. This stereochemical precision potentially enhances binding affinity while reducing required therapeutic doses, thereby improving the therapeutic index. The primary amine at the chiral center serves as both a hydrogen bond donor/acceptor and a protonatable group under physiological conditions, enabling ionic interactions with conserved glutamate/aspartate residues in nNOS. Beyond nNOS inhibition, the scaffold's druglike properties—moderate molecular weight (162.23 g/mol), presence of hydrogen bond donors/acceptors, and aromatic ring system—suggest potential utility across diverse CNS targets including G-protein-coupled receptors (GPCRs) and ion channels . Current research explores its incorporation as a chiral building block in next-generation neurotherapeutics where stereochemical purity correlates with reduced off-target effects.

Table 2: Key Properties of (S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine | Property | Value/Specification | Significance | |--------------|--------------------------|------------------| | CAS Registry Number | 294196-07-9 | Unique compound identifier | | Molecular Formula | C₁₀H₁₄N₂ | Drug-like carbon/nitrogen ratio | | Molecular Weight | 162.23 g/mol | Favorable for CNS penetration | | Storage Conditions | Cold-chain transportation | Stability maintenance | | Stereochemical Designation | (S)-configuration at C5 | Enantioselective bioactivity | | SMILES Notation | N[C@@H]1C2=CC=CC=C2NCCC1 | Precise structural representation | | Primary Functional Group | Chiral primary amine (-NH₂) | Enables salt formation & derivatization |

Table 3: Compounds Mentioned in Article | Compound Name | |------------------------| | (S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine | | 1,7-disubstituted 2,3,4,5-tetrahydro-1H-benzo[b]azepine | | 2,3,4,5-tetrahydro-1-benzoxepin-5-amine | | tetrahydro-1,4-benzodiazepin-2-one |

Properties

CAS Number

294196-07-9

Product Name

(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

IUPAC Name

(5S)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2/t9-/m0/s1

InChI Key

HWCKTLUUWDOMTP-VIFPVBQESA-N

SMILES

C1CC(C2=CC=CC=C2NC1)N

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)N

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2NC1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.